![molecular formula C12H16N2O2S B2864163 1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide CAS No. 1040052-80-9](/img/structure/B2864163.png)
1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide
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Overview
Description
1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide, also known as CP-376395, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a neuropeptide receptor that is involved in the regulation of sleep and wakefulness, appetite, and energy metabolism. CP-376395 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of sulfonamide-based compounds is a significant area of interest due to their broad range of biological activities and applications in synthetic organic chemistry. For example, a study on the synthesis of various vinylsulfones and vinylsulfonamides, which share structural similarities with "1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide," demonstrated their utility as enzyme inhibitors and their role in 1,4‑addition and electrocyclization reactions (Kharkov University Bulletin Chemical Series, 2020).
Additionally, research on cyanomethanesulfonamide derivatives has shown their ability to undergo transformations into various heterocyclic systems, indicating the versatility of sulfonamide-based compounds in organic synthesis (Monatshefte für Chemie / Chemical Monthly, 2006). These findings underscore the potential of "1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide" in facilitating diverse chemical reactions and generating novel compounds with potential applications in drug development and materials science.
Applications in Drug Design and Materials Science
The study of sulfonamide derivatives as carbonic anhydrase inhibitors highlights the importance of the sulfonamide group in designing molecules with specific biological activities (Journal of Enzyme Inhibition and Medicinal Chemistry, 2006). This research suggests that "1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide" could be explored for its potential biological activities, particularly in developing inhibitors for various enzymes implicated in diseases.
Furthermore, the synthesis and application of sulfonamide-based kinase inhibitors for cancer treatment provide insights into the therapeutic potential of sulfonamide derivatives (Organic & biomolecular chemistry, 2010). This underscores the potential of "1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide" in contributing to the development of novel therapeutic agents.
Mechanism of Action
Target of Action
The compound 1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide is structurally similar to Perampanel , a non-competitive AMPA glutamate receptor antagonist . Therefore, it’s plausible that this compound may also target the AMPA receptors, which play a crucial role in fast synaptic transmission in the central nervous system .
Mode of Action
As a potential AMPA receptor antagonist, this compound could inhibit the action of the AMPA receptors .
Biochemical Pathways
The inhibition of AMPA receptors can affect various biochemical pathways. For instance, it can lead to a decrease in neuronal excitation in the central nervous system . This can have downstream effects on various neurological processes, potentially reducing the occurrence of seizures in epileptic patients .
Pharmacokinetics
Perampanel is mostly metabolized in the liver via CYP3A4 and/or CYP3A5 enzymes, and it has a long elimination half-life . These properties could impact the bioavailability and duration of action of the compound.
Result of Action
The molecular and cellular effects of this compound’s action would likely be a reduction in neuronal excitation, given its potential role as an AMPA receptor antagonist . This could result in decreased seizure activity in the case of neurological disorders like epilepsy .
properties
IUPAC Name |
1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-3-14(4-2)17(15,16)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLXDZARJRVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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